PROTAC BET degrader-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

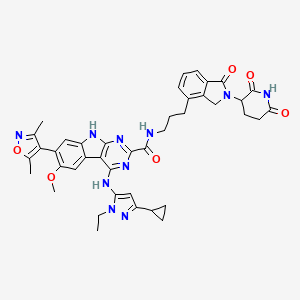

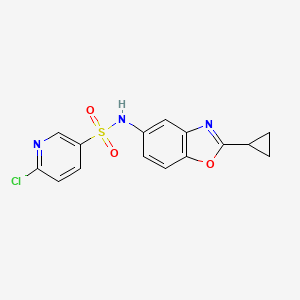

PROTAC BET-Degrader-2 ist ein Proteolyse-Targeting-Chimäre (PROTAC), das entwickelt wurde, um Bromodomänen und extra-terminale (BET)-Proteine selektiv zu degradieren. BET-Proteine sind an der Regulierung der Genexpression beteiligt und spielen bei verschiedenen Krankheiten, einschließlich Krebs, eine Rolle. PROTAC BET-Degrader-2 erreicht seine Funktion, indem es eine E3-Ubiquitin-Ligase an das Zielprotein BET rekrutiert, was zu dessen Ubiquitinierung und anschließendem Abbau durch das Proteasom führt .

Wirkmechanismus

Target of Action

The primary targets of PROTAC BET degrader-2 are the Bromodomain and Extra Terminal (BET) proteins, which include ubiquitously expressed BRD2, BRD3, BRD4, and testis-specific BRDT . These proteins are epigenetic “readers” and play a major role in the epigenetic regulation of gene transcription . They are crucial for acute myeloid leukemia (AML) maintenance, and the expression of BRD4 is a poor prognostic indicator in AML .

Mode of Action

This compound is a heterobifunctional molecule that connects a ligand for Cereblon, an E3 ubiquitin ligase, and a ligand for BET proteins . This degrader forms a ternary complex with its targets, facilitating ubiquitination of the target proteins . The ubiquitinated proteins are then recognized and degraded by the ubiquitin-proteasome system (UPS) .

Biochemical Pathways

The degradation of BET proteins by this compound affects various biochemical pathways. The degradation process involves the formation of a ternary complex, ubiquitination of the target proteins, and their subsequent degradation by the UPS . This event-driven process requires success at all steps through a complex cascade of events .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its ability to degrade target proteins at low concentrations . It has been shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in the RS4;11 leukemia cell line . The drug shows profound and enduring reductions of target proteins even at the lowest doses .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of target proteins and inhibition of cell growth . For instance, it achieves IC50 values of 50 pM in inhibition of RS4;11 cell growth . It has also been shown to lead to stronger tumor growth inhibition compared to existing inhibitors and other degraders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, many human cytokines can produce a response in mouse cell lines, and many mouse proteins can show activity on human cells .

Biochemische Analyse

Biochemical Properties

PROTAC BET Degrader-2 is a potent degrader of BET proteins, with an IC50 value of 9.6 nM in cell growth inhibition in the RS4;11 cells . It works by connecting ligands for Cereblon, an E3 ubiquitin ligase, and BET, the target protein . This forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

In cellular contexts, this compound has shown to inhibit cell growth in RS4;11 cells, a human B-cell leukemia cell line . It achieves this by degrading BET proteins, which are known to play crucial roles in cell proliferation and survival . The degradation of these proteins can lead to cell growth inhibition and even tumor regression .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with the target protein (BET) and an E3 ubiquitin ligase (Cereblon) . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process is cyclic and catalytic, allowing for the degradation of multiple target protein molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in the RS4;11 leukemia cell line . This suggests that the compound is stable and effective over time, with the potential for long-term effects on cellular function.

Metabolic Pathways

The compound forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Transport and Distribution

Protacs are designed to be cell-permeable, allowing them to enter cells and induce the degradation of target proteins .

Subcellular Localization

The effectiveness of PROTACs can be influenced by the subcellular localization of the target protein

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PROTAC BET-Degrader-2 wird synthetisiert, indem Liganden für Cereblon und BET-Proteine über einen Linker miteinander verbunden werden. Die Synthese umfasst mehrere Schritte, darunter die Herstellung der einzelnen Liganden und des Linkers, gefolgt von ihrer Konjugation zur Bildung des endgültigen PROTAC-Moleküls. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, wie z. B. Dimethylsulfoxid (DMSO), und können bestimmte Temperaturen und pH-Werte erfordern, um eine optimale Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von PROTAC BET-Degrader-2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden für die Reinigung eingesetzt. Das Endprodukt wird typischerweise unter Stickstoff bei -20°C gelagert, um die Stabilität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PROTAC BET-Degrader-2 durchläuft verschiedene chemische Reaktionen, darunter:

Ubiquitinierung: Die primäre Reaktion, bei der das PROTAC eine E3-Ubiquitin-Ligase an das Zielprotein BET rekrutiert, was zu dessen Ubiquitinierung führt.

Proteasomale Degradation: Nach der Ubiquitinierung wird das Zielprotein vom Proteasom erkannt und abgebaut

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien umfassen die Liganden für Cereblon und BET-Proteine, organische Lösungsmittel wie DMSO und Katalysatoren, um die Konjugationsreaktionen zu erleichtern.

Bedingungen: Optimale Bedingungen umfassen kontrollierte Temperaturen, bestimmte pH-Werte und die Verwendung inerter Atmosphären, um den Abbau empfindlicher Zwischenprodukte zu verhindern

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das abgebaute BET-Protein, das vom Proteasom in kleinere Peptide und Aminosäuren zerlegt wird .

Wissenschaftliche Forschungsanwendungen

PROTAC BET-Degrader-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebstherapie: Es wird verwendet, um BET-Proteine selektiv zu degradieren, die an verschiedenen Krebsarten beteiligt sind, was zur Hemmung des Wachstums von Krebszellen und zur Tumorregression führt

Epigenetische Forschung: Indem es BET-Proteine angreift, hilft PROTAC BET-Degrader-2 bei der Untersuchung der Rolle dieser Proteine bei der Genexpression und der epigenetischen Regulation.

Arzneimittelentwicklung: Es dient als Modellverbindung für die Entwicklung neuer PROTACs, die auf andere krankheitsrelevante Proteine abzielen

Wirkmechanismus

PROTAC BET-Degrader-2 übt seine Wirkung über einen katalytischen Mechanismus aus. Es bildet einen ternären Komplex mit dem Zielprotein BET und einer E3-Ubiquitin-Ligase, was zur Ubiquitinierung und anschließendem Abbau des BET-Proteins durch das Proteasom führt. Dieser ereignisgesteuerte Mechanismus ermöglicht die selektive und effiziente Degradation des Zielproteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

PROTAC BET-Degrader-2 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für BET-Proteine mit einem IC50-Wert von 9,6 nM in Zellwachstumsinhibitionsassays. Es hat in präklinischen Modellen eine signifikante Wirksamkeit bei der Erzielung einer Tumorregression gezeigt .

Eigenschaften

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCUEUQTTCOYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42N10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide](/img/structure/B2804678.png)

![3-benzyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2804688.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2804691.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)

![METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2804693.png)

![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)

![N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)